2-Amino-6-bromonicotinic acid 2-Amino-6-bromonicotinic acid
Brand Name: Vulcanchem
CAS No.: 1196157-51-3
VCID: VC0053565
InChI: InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
SMILES: C1=CC(=NC(=C1C(=O)O)N)Br
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.022

2-Amino-6-bromonicotinic acid

CAS No.: 1196157-51-3

Cat. No.: VC0053565

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.022

* For research use only. Not for human or veterinary use.

2-Amino-6-bromonicotinic acid - 1196157-51-3

Specification

CAS No. 1196157-51-3
Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
IUPAC Name 2-amino-6-bromopyridine-3-carboxylic acid
Standard InChI InChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
Standard InChI Key FGOAIGICMNFDHG-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1C(=O)O)N)Br

Introduction

Chemical Structure and Properties

Structural Features

2-Amino-6-bromonicotinic acid features a pyridine core with three key functional groups:

  • An amino group (-NH2) at the 2-position

  • A bromine atom at the 6-position

  • A carboxylic acid group (-COOH) at the 3-position

This arrangement of functional groups confers unique chemical properties and reactivity patterns that distinguish it from other pyridine derivatives.

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-6-bromonicotinic acid are summarized in the following table:

PropertyValueSource
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
CAS Number1196157-51-3
FormTypically crystalline powder
Commercial Purity≥98%
IUPAC Name2-amino-6-bromopyridine-3-carboxylic acid

Chemical Identifiers

Various chemical identifiers are used to uniquely identify 2-Amino-6-bromonicotinic acid in chemical databases and literature:

Identifier TypeValueSource
Synonyms2-Amino-6-bromo-3-pyridinecarboxylic acid; 2-amino-6-bromo-pyridine-3-carboxylic acid
InChIInChI=1S/C6H5BrN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11)
SMILESC1=CC(=NC(=C1C(=O)O)N)Br
Product FamilyProtein Degrader Building Blocks

Applications

2-Amino-6-bromonicotinic acid has several important applications across different scientific and industrial domains.

Pharmaceutical Research and Development

The compound is classified as part of the "Protein Degrader Building Blocks" product family, indicating its potential use in modern drug discovery approaches :

  • Targeted Protein Degradation: Likely serves as a building block for synthesizing bifunctional molecules that can induce protein degradation, a cutting-edge approach in drug development.

  • Medicinal Chemistry: Functions as an intermediate in the synthesis of more complex bioactive molecules with potential therapeutic applications.

  • Structure-Activity Relationship Studies: Provides structural diversity for developing and optimizing bioactive compounds.

Industrial Applications

Based on product descriptions, 2-Amino-6-bromonicotinic acid is categorized as a medical intermediate , indicating its use in chemical manufacturing:

  • Pharmaceutical Intermediates: Serves as a precursor in the synthesis of active pharmaceutical ingredients.

  • Fine Chemical Production: Used in the preparation of specialty chemicals for various applications.

  • Custom Synthesis: Employed in research and development activities requiring specific molecular architectures.

Chemical Reactivity

The chemical reactivity of 2-Amino-6-bromonicotinic acid is dictated by its three primary functional groups, each offering unique reaction possibilities.

Amino Group Reactivity

The amino group at the 2-position can participate in various reactions:

  • Diazotization: Formation of diazonium salts by reaction with nitrous acid, opening pathways to numerous transformations.

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Condensation: Participation in condensation reactions with aldehydes and ketones.

Bromine Substituent Reactivity

The bromine atom at the 6-position serves as a versatile handle for:

  • Nucleophilic Aromatic Substitution: Replacement by various nucleophiles, especially facilitated by the electron-withdrawing nature of the pyridine nitrogen.

  • Cross-Coupling Reactions: Participation in palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.) to form carbon-carbon bonds.

  • Halogen-Metal Exchange: Formation of organometallic intermediates through reaction with strong bases or metals.

Carboxylic Acid Functionality

The carboxylic acid group at the 3-position can undergo typical transformations:

  • Esterification: Formation of esters through reaction with alcohols.

  • Amidation: Formation of amides through reaction with amines.

  • Reduction: Conversion to alcohols or aldehydes with appropriate reducing agents.

  • Decarboxylation: Loss of CO2 under specific conditions to form simpler derivatives.

Synthetic Utility

The combination of these functional groups makes 2-Amino-6-bromonicotinic acid particularly valuable in synthesis:

  • Multifunctional Building Block: The presence of three different functional groups allows for selective transformations and complex molecular construction.

  • Heterocycle Diversification: Provides a foundation for creating diverse heterocyclic libraries through selective modification of each functional group.

  • Regioselective Modifications: The distinct reactivity of each position enables regioselective transformations, important for precision synthesis.

Comparison with Related Compounds

Understanding the unique properties of 2-Amino-6-bromonicotinic acid is facilitated by comparing it with structurally related compounds.

Comparison with 6-Bromonicotinic Acid

6-Bromonicotinic acid (CAS: 6311-35-9) differs from 2-Amino-6-bromonicotinic acid by the absence of the amino group at the 2-position.

Property2-Amino-6-bromonicotinic acid6-Bromonicotinic acid
Molecular FormulaC6H5BrN2O2C6H4BrNO2
Molecular Weight217.02 g/mol202.01 g/mol
StructureAmino group at 2-position, Bromine at 6-positionBromine at 6-position
Melting PointNot reported in available data200-203 °C
Boiling PointNot reported in available data343.3±27.0 °C
DensityNot reported in available data1.813±0.06 g/cm³
SolubilityNot reported in available dataSoluble in Methanol

The presence of the amino group in 2-Amino-6-bromonicotinic acid significantly alters its electronic properties, likely resulting in:

  • Enhanced water solubility due to increased polarity

  • Different acid-base properties with the amino group functioning as a basic site

  • Altered reactivity patterns in both nucleophilic and electrophilic reactions

  • Different hydrogen bonding capabilities affecting crystal packing and physical properties

Comparison with 6-Amino-2-bromonicotinic Acid

6-Amino-2-bromonicotinic acid (CAS: 1805444-50-1) is an isomer of 2-Amino-6-bromonicotinic acid, with the positions of the amino group and bromine atom reversed .

Property2-Amino-6-bromonicotinic acid6-Amino-2-bromonicotinic acid
Molecular FormulaC6H5BrN2O2C6H5BrN2O2
Molecular Weight217.02 g/mol217.02 g/mol
StructureAmino group at 2-position, Bromine at 6-positionAmino group at 6-position, Bromine at 2-position
IUPAC Name2-amino-6-bromopyridine-3-carboxylic acid6-amino-2-bromopyridine-3-carboxylic acid
InChI KeyNot reported in available dataHICQYDIVHYHIHD-UHFFFAOYSA-N

Despite having identical molecular formulas, these isomers likely exhibit different:

  • Electronic distributions affecting reactivity and acidity

  • Steric environments influencing reaction outcomes and binding properties

  • Conformational preferences that could impact crystallization behavior and solubility

Comparison with 2,6-Diamino-5-bromonicotinic Acid

2,6-Diamino-5-bromonicotinic acid (CAS: 1934985-61-1) contains an additional amino group and positions the bromine atom differently .

Property2-Amino-6-bromonicotinic acid2,6-Diamino-5-bromonicotinic Acid
Molecular FormulaC6H5BrN2O2C6H6BrN3O2
Molecular Weight217.02 g/mol232.04 g/mol
StructureAmino group at 2-position, Bromine at 6-positionAmino groups at 2 and 6 positions, Bromine at 5-position
IUPAC Name2-amino-6-bromopyridine-3-carboxylic acid2,6-diamino-5-bromopyridine-3-carboxylic acid

The additional amino group and different bromine position result in:

  • Increased basicity due to the presence of two amino groups

  • Enhanced hydrogen-bonding capabilities affecting solubility and intermolecular interactions

  • Different electronic distribution resulting in altered reactivity patterns

  • Modified physical properties such as melting point and solubility

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